molecular formula C18H20O4S2 B14229052 1-(2-Oxo-2-phenylethyl)thiolan-1-ium benzenesulfonate CAS No. 591244-04-1

1-(2-Oxo-2-phenylethyl)thiolan-1-ium benzenesulfonate

Cat. No.: B14229052
CAS No.: 591244-04-1
M. Wt: 364.5 g/mol
InChI Key: DVKIKGIIPQCWGI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Oxo-2-phenylethyl)thiolan-1-ium benzenesulfonate is a chemical compound known for its unique structure and potential applications in various fields. It consists of a thiolan-1-ium ring substituted with a 2-oxo-2-phenylethyl group and a benzenesulfonate moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

The synthesis of 1-(2-Oxo-2-phenylethyl)thiolan-1-ium benzenesulfonate typically involves the reaction of thiolan-1-ium salts with 2-oxo-2-phenylethyl halides in the presence of a suitable base. The reaction conditions often include solvents such as acetonitrile or dimethylformamide, and the process is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(2-Oxo-2-phenylethyl)thiolan-1-ium benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonate moiety, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (hydrogen peroxide), reducing agents (sodium borohydride), and nucleophiles (amines, alcohols). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzenesulfonates.

Scientific Research Applications

1-(2-Oxo-2-phenylethyl)thiolan-1-ium benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-phenylethyl)thiolan-1-ium benzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. In the context of quorum sensing inhibition, it binds to the active site of quorum sensing receptors, thereby blocking the signaling pathways that regulate bacterial communication and biofilm formation . This inhibition can reduce the virulence and pathogenicity of bacteria without exerting cytotoxic effects.

Comparison with Similar Compounds

1-(2-Oxo-2-phenylethyl)thiolan-1-ium benzenesulfonate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the thiolan-1-ium ring, the 2-oxo-2-phenylethyl group, and the benzenesulfonate moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

591244-04-1

Molecular Formula

C18H20O4S2

Molecular Weight

364.5 g/mol

IUPAC Name

benzenesulfonate;1-phenyl-2-(thiolan-1-ium-1-yl)ethanone

InChI

InChI=1S/C12H15OS.C6H6O3S/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;7-10(8,9)6-4-2-1-3-5-6/h1-3,6-7H,4-5,8-10H2;1-5H,(H,7,8,9)/q+1;/p-1

InChI Key

DVKIKGIIPQCWGI-UHFFFAOYSA-M

Canonical SMILES

C1CC[S+](C1)CC(=O)C2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.